![molecular formula C5H7B B3254853 3-Bromo-pent-1-yne CAS No. 24480-13-5](/img/structure/B3254853.png)
3-Bromo-pent-1-yne
Overview
Description
“3-Bromo-pent-1-yne” is an organic compound that consists of a five-carbon chain with a triple bond at the first carbon and a bromine atom attached to the third carbon . The “-yne” suffix indicates the presence of a triple bond .
Synthesis Analysis
One method for synthesizing alkynes like “3-Bromo-pent-1-yne” involves double elimination from a dihaloalkane . This process utilizes the E2 elimination reaction, where a strong base removes a hydrogen adjacent to a halogen . The electrons from the broken C-H bond move to form the C=C double bond, ejecting the halogen from the compound . This reaction takes place twice, forming two π bonds and creating an alkyne .Molecular Structure Analysis
The molecular formula of “3-Bromo-pent-1-yne” is C5H7Br . It consists of a five-carbon chain with a triple bond at the first carbon and a bromine atom attached to the third carbon . The presence of the triple bond indicates that the molecule is an alkyne .Chemical Reactions Analysis
Alkynes, including “3-Bromo-pent-1-yne”, can undergo a wide range of interrelated reactions . Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols, and boranes . They can also be cleaved to smaller aldehydes, ketones, and carboxylic acids, or enlarged by carbocation and radical additions as well as cycloadditions .Physical And Chemical Properties Analysis
The average mass of “3-Bromo-pent-1-yne” is 149.029 Da . More detailed physical and chemical properties may require specific experimental measurements or computations, which are not available in the current resources.Mechanism of Action
The synthesis of alkynes like “3-Bromo-pent-1-yne” utilizes the E2 elimination reaction . During this mechanism, a strong base removes a hydrogen adjacent to a halogen . The electrons from the broken C-H bond move to form the C=C double bond, causing the halogen to be ejected from the compound . This reaction takes place twice, forming two π bonds and creating an alkyne .
Safety and Hazards
While specific safety and hazard information for “3-Bromo-pent-1-yne” is not available, related compounds such as propargyl bromide are known to be lachrymators and alkylating agents . They can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Future Directions
The synthesis and reactions of alkynes like “3-Bromo-pent-1-yne” are areas of active research in organic chemistry . Future directions could include the development of new synthetic methods, the exploration of novel reactions, and the application of these compounds in the synthesis of complex organic molecules.
properties
IUPAC Name |
3-bromopent-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-3-5(6)4-2/h1,5H,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAKUZDEVRFGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-pent-1-yne |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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